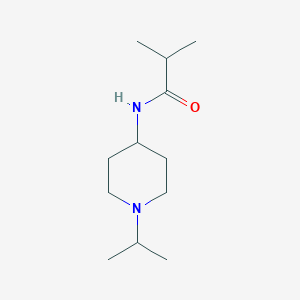
N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide, also known as Sufentanil, is a synthetic opioid analgesic drug that is widely used in the field of medicine. It was first synthesized in 1974 by Janssen Pharmaceutica. Sufentanil is structurally similar to fentanyl, another potent opioid analgesic drug. However, Sufentanil is considered to be more potent than fentanyl, with a potency that is 5 to 10 times greater.
Wirkmechanismus
N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide works by binding to specific opioid receptors in the brain and spinal cord, which results in the inhibition of pain signals. It is a potent agonist of the mu-opioid receptor, which is responsible for its analgesic effects. N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide also has a rapid onset of action, with peak effects occurring within 2 to 5 minutes of administration.
Biochemical and Physiological Effects:
N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide has several biochemical and physiological effects, including the inhibition of pain signals, the reduction of respiratory rate, and the suppression of the cough reflex. It also has sedative effects, which can lead to a decrease in anxiety and agitation. N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide can cause respiratory depression, which can be a potential side effect.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide has several advantages for lab experiments, including its potency and rapid onset of action. It can also be administered in a variety of ways, including intravenous, intramuscular, and epidural routes. However, N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide can be difficult to obtain and may have potential side effects, such as respiratory depression.
Zukünftige Richtungen
There are several future directions for the study of N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide, including the development of new formulations and delivery methods. There is also a need for further research into the potential side effects of N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide, as well as its use in specific patient populations, such as those with liver or kidney disease. Additionally, the role of N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide in the management of chronic pain warrants further investigation.
Synthesemethoden
The synthesis of N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide involves several steps, including the reaction of N-phenethyl-4-piperidone with methyl magnesium bromide to form N-phenethyl-4-piperidinol. This compound is then reacted with isopropyl chloroformate to form N-(1-isopropyl-4-piperidinyl)-4-hydroxymethylbenzamide. Finally, the compound is reacted with 2-methylpropionyl chloride to form N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide.
Wissenschaftliche Forschungsanwendungen
N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide has been extensively studied for its use as an analgesic agent in the field of medicine. It is commonly used during surgical procedures, as well as in the management of acute and chronic pain. N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide has also been studied for its use in the treatment of cancer pain, labor pain, and postoperative pain.
Eigenschaften
IUPAC Name |
2-methyl-N-(1-propan-2-ylpiperidin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O/c1-9(2)12(15)13-11-5-7-14(8-6-11)10(3)4/h9-11H,5-8H2,1-4H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBKHNBXRNXZENX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1CCN(CC1)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-[1-(propan-2-yl)piperidin-4-yl]propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(2-methoxyphenoxy)ethyl]-2-furamide](/img/structure/B5204020.png)

![1-[(5-isopropyl-2-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5204041.png)
![ethyl 1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5204051.png)
![6-ethyl-4-(1-piperidinyl)thieno[2,3-d]pyrimidine hydrochloride](/img/structure/B5204065.png)
![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-[2-(1H-imidazol-1-yl)ethyl]-N-methyl-2-indanecarboxamide](/img/structure/B5204069.png)

![2-allyl-6-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}-3(2H)-pyridazinone](/img/structure/B5204091.png)
![ethyl 4-{[5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-1-piperazinecarboxylate](/img/structure/B5204096.png)
![N,N'-[(diphenylmethylene)di-4,1-phenylene]bis(2-nitrobenzamide)](/img/structure/B5204098.png)
![N-[4-(3,5-dimethyl-4-isoxazolyl)-2-methylphenyl]nicotinamide](/img/structure/B5204112.png)
![4-methyl-2-[3-(1-pyrrolidinylcarbonyl)phenyl]-3-isothiazolidinone 1,1-dioxide](/img/structure/B5204118.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[1-methyl-2-(3-pyridinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5204125.png)